

Application Notes and Protocols: MI-3454 for In Vivo AML Mouse Models

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Compound of Interest

Compound Name: MI-3454

Cat. No.: B15568880

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Harnessing the Menin-MLL1 Interaction as a Therapeutic Target in Acute Myeloid Leukemia (AML)

Introduction:

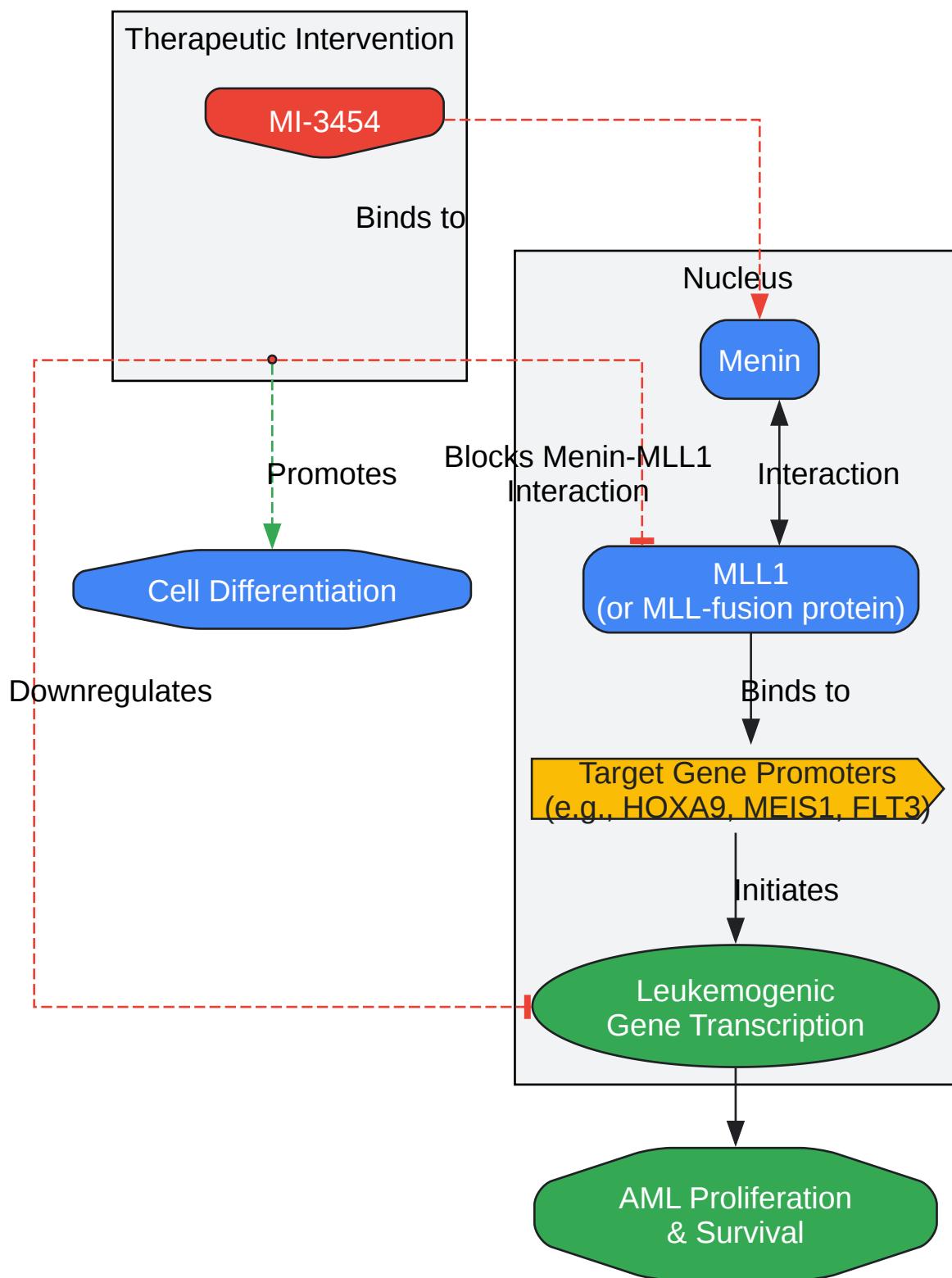
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic alterations, such as rearrangements of the Mixed Lineage Leukemia 1 (MLL1) gene (also known as KMT2A) and mutations in the Nucleophosmin 1 (NPM1) gene, are critical drivers in distinct AML subtypes.^{[1][2][3][4][5]} The protein-protein interaction between menin and MLL1 is essential for the leukemogenic activity of MLL fusion proteins and mutated NPM1. **MI-3454** is a potent and orally bioavailable small molecule inhibitor that disrupts this critical interaction, leading to the downregulation of key leukemogenic genes, inducing differentiation, and ultimately causing regression of leukemia in preclinical models. These application notes provide a comprehensive overview of the in vivo treatment protocol for **MI-3454** in mouse models of AML.

Mechanism of Action:

MI-3454 selectively binds to menin, preventing its interaction with MLL1. This disruption leads to a significant decrease in the expression of downstream target genes, including HOXA9, MEIS1, and FLT3, which are crucial for the proliferation and survival of AML cells with MLL1

rearrangements or NPM1 mutations. The inhibition of this pathway ultimately results in the differentiation of leukemic blasts and suppression of leukemia progression.

Signaling Pathway Diagram:

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Caption: **MI-3454** Mechanism of Action in AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **MI-3454** in various *in vivo* mouse models of AML.

Table 1: In Vivo Efficacy of **MI-3454** in AML Xenograft Models

Mouse Model	AML Subtype	MI-3454 Dose & Schedule	Treatment Duration	Key Outcomes	Reference
MOLM13 Xenograft	MLL-AF9	100 mg/kg, p.o., b.i.d.	19 consecutive days	Markedly prolonged survival; blocked leukemia progression.	
MOLM13 Xenograft	MLL-AF9	120 mg/kg, p.o., once or twice daily	7 consecutive days	Once-daily treatment was sufficient to block leukemia progression.	
Patient-Derived Xenograft (PDX) - Sample 3055	NPM1mut, FLT3-ITD	100 mg/kg, p.o., b.i.d.	21 consecutive days	Blocked leukemia progression; significant reduction of human CD45+ cells in peripheral blood.	
Patient-Derived Xenograft (PDX) - Sample 4392	NPM1mut	100 mg/kg, p.o., b.i.d.	21 consecutive days	Induced complete remission; significant reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow.	

Pediatric Leukemia Model	MLL rearrangement	Not specified	20 days	Increased survival from 21 to 50 days; no detectable leukemic blasts after treatment.
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Table 2: Pharmacodynamic Effects of MI-3454 in In Vivo Models

Mouse Model	Tissue Analyzed	Biomarker	Change with MI-3454 Treatment	Reference
MOLM13 Xenograft	Bone Marrow	MEIS1 expression	>30-fold reduction	
PDX - Sample 3055 (NPM1mut, FLT3-ITD)	Bone Marrow	MEIS1 expression	~100-fold downregulation	
PDX - Sample 3055 (NPM1mut, FLT3-ITD)	Bone Marrow	FLT3 expression	~65-fold downregulation	
PDX - Sample 3055 (NPM1mut, FLT3-ITD)	Bone Marrow	HOXA9/10 expression	No significant reduction	

Experimental Protocols

Experimental Workflow Diagram:

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References

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